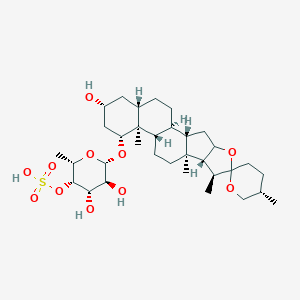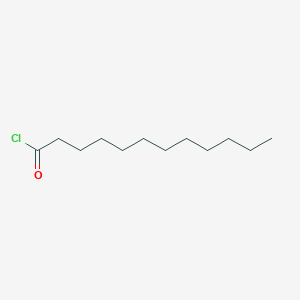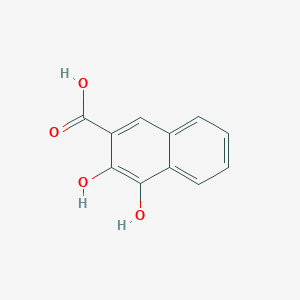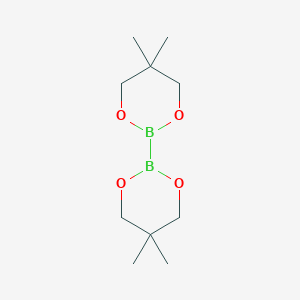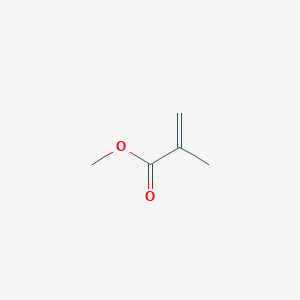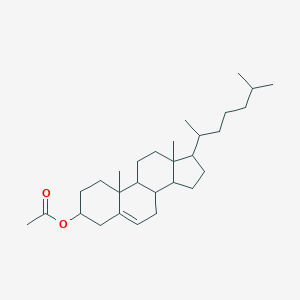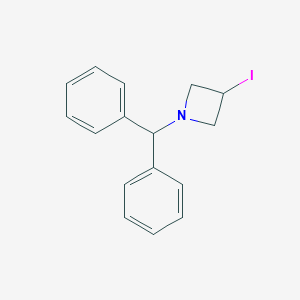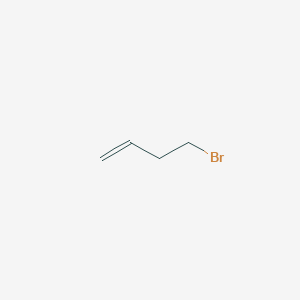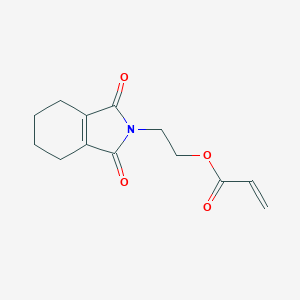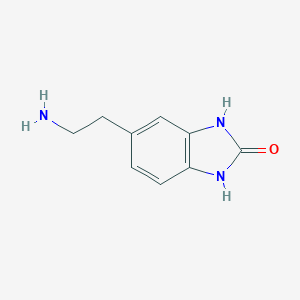
5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as AEBO and has a molecular formula of C9H10N4O.
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one is not fully understood. However, studies have suggested that this compound may act by binding to specific receptors or enzymes in the body, leading to the inhibition of their activity. This, in turn, may result in the observed biological effects of the compound.
Biochemische Und Physiologische Effekte
Several studies have investigated the biochemical and physiological effects of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one. These studies have reported that this compound can modulate the activity of various enzymes and signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one in lab experiments is its potential to modulate the activity of specific enzymes and signaling pathways. This can be useful in studying the underlying mechanisms of various diseases and identifying potential therapeutic targets. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one. One potential direction is to further investigate the mechanisms of action of this compound and its potential therapeutic applications in various diseases. Another direction is to explore the use of this compound as a starting material for the synthesis of novel compounds with improved biological activity and pharmacokinetic properties. Additionally, more studies are needed to evaluate the safety and toxicity of this compound in different experimental settings.
Synthesemethoden
The synthesis of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one has been reported in several studies. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with ethyl chloroacetate, followed by hydrolysis and cyclization to form the desired product. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one in scientific research are numerous. This compound has been reported to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.
Eigenschaften
CAS-Nummer |
159417-87-5 |
|---|---|
Produktname |
5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one |
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
5-(2-aminoethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H11N3O/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3-4,10H2,(H2,11,12,13) |
InChI-Schlüssel |
RYNJQEJBPAYCHR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCN)NC(=O)N2 |
Kanonische SMILES |
C1=CC2=C(C=C1CCN)NC(=O)N2 |
Synonyme |
2H-Benzimidazol-2-one,5-(2-aminoethyl)-1,3-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)
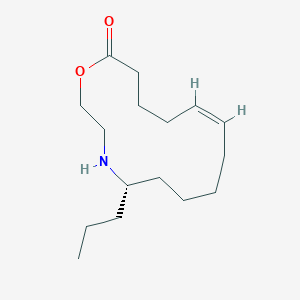
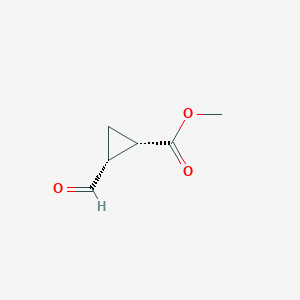
![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)
